molecular formula C29H37FN2O2 B2799598 1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL CAS No. 433971-84-7

1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL

Cat. No.: B2799598
CAS No.: 433971-84-7
M. Wt: 464.625
InChI Key: DMLMSZNLJAEACU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Adamantan-1-yl)phenoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol (CAS 433971-84-7) is a synthetic organic compound with a molecular formula of C29H37FN2O2 and a molecular weight of 464.63 g/mol. This compound is of significant interest in medicinal chemistry research due to its unique hybrid structure, which incorporates two pharmacologically active moieties: a rigid adamantane group and a piperazine ring system. The adamantane unit is a well-known pharmacophore found in several clinically approved drugs, contributing to enhanced lipid solubility and the ability to penetrate biological membranes, which is valuable in central nervous system (CNS) drug discovery . The piperazine ring is a ubiquitous scaffold in drug design, known to contribute to biological activity by serving as a linker or directly interacting with biological targets . The specific presence of the 2-fluorophenyl substituent on the piperazine ring further fine-tunes the molecule's electronic properties and binding affinity. This molecular architecture makes it a compelling candidate for research into new therapeutic agents. Potential applications include investigating its activity as a potential psychotropic agent, receptor ligand, or exploring the biological synergies of combining adamantane with arylpiperazine derivatives. The product is supplied with a guaranteed purity of 95% or higher and is intended for research and development purposes exclusively. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

1-[4-(1-adamantyl)phenoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37FN2O2/c30-27-3-1-2-4-28(27)32-11-9-31(10-12-32)19-25(33)20-34-26-7-5-24(6-8-26)29-16-21-13-22(17-29)15-23(14-21)18-29/h1-8,21-23,25,33H,9-20H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLMSZNLJAEACU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O)C6=CC=CC=C6F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL typically involves multiple steps:

    Formation of the Adamantyl-Phenoxy Intermediate: The adamantyl group is attached to the phenoxy group through a nucleophilic substitution reaction.

    Introduction of the Piperazinyl Group: The intermediate is then reacted with 4-(2-fluorophenyl)piperazine under controlled conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenoxy and piperazinyl groups can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halides and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of adamantane-based compounds. For example, derivatives similar to 1-[4-(adamantan-1-yl)phenoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol have demonstrated significant antibacterial and antifungal activities against various pathogens.

Compound Target Pathogen Activity
5cStaphylococcus aureusPotent antibacterial
5gEscherichia coliBroad-spectrum activity
5lCandida albicansEffective antifungal

These findings suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant strains of bacteria and fungi .

Anticancer Activity

The adamantane scaffold has been associated with anticancer properties. Compounds derived from this structure have shown efficacy in inhibiting cell proliferation in various cancer cell lines. For instance, studies indicated that adamantane-linked thiazoles exhibited anti-proliferative effects against human tumor cell lines .

Case Study: Opaganib
Opaganib, an adamantane-based drug, was recently approved for treating advanced solid tumors and has shown promise in managing severe COVID-19 pneumonia by inhibiting sphingosine kinase . This highlights the therapeutic relevance of adamantane derivatives in oncology.

Neuropharmacological Applications

The piperazine component in the compound suggests potential applications in neuropharmacology. Piperazine derivatives are known to interact with various neurotransmitter systems, making them candidates for treating psychiatric disorders such as anxiety and depression.

Case Studies on Neuroactive Properties

Research has shown that compounds similar to this compound exhibit selective serotonin reuptake inhibition, which could be beneficial in developing antidepressants .

Mechanism of Action

The mechanism of action of 1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL involves its interaction with specific molecular targets. The adamantyl group may enhance the compound’s ability to penetrate cell membranes, while the piperazinyl group can interact with receptors or enzymes. The exact pathways and targets depend on the specific application being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Differences Pharmacological Implications References
Target Compound : 1-[4-(Adamantan-1-yl)phenoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol Adamantylphenoxy, 2-fluorophenylpiperazine Potential CNS activity; fluorine may enhance metabolic stability.
1-[4-(Adamantan-1-yl)phenoxy]-3-(piperidin-1-yl)propan-2-ol hydrochloride Piperidine (single N) instead of piperazine (two Ns) Reduced basicity; altered solubility and receptor interactions. Piperidine derivatives often exhibit lower affinity for serotonin receptors.
1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride 4-Methylpiperazine substituent Methyl group increases steric bulk but reduces electronic effects. Dihydrochloride salt improves aqueous solubility.
1-[(2-chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Sulfanyl group replaces phenoxy; 4-fluorophenyl vs. 2-fluorophenyl Increased lipophilicity; 4-fluorophenyl may shift receptor selectivity (e.g., 5-HT1A vs. α1-adrenergic).
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol Methoxy (electron-donating) vs. fluorine (electron-withdrawing) Methoxy may reduce metabolic stability but improve affinity for dopamine receptors.

Key Observations:

Heterocycle Impact: Piperazine vs. Substituent Position: 2-Fluorophenyl (target compound) vs. 4-fluorophenyl () alters steric and electronic profiles, affecting receptor selectivity .

Salt forms (e.g., hydrochloride in ) mitigate solubility issues . Fluorine substitution improves metabolic stability by blocking cytochrome P450 oxidation sites .

Synthetic Considerations: The target compound’s synthesis likely involves nucleophilic substitution to attach 2-fluorophenyl to piperazine, followed by coupling with adamantylphenoxy-propan-2-ol. Piperidine analogs () may require reductive amination, while sulfanyl-containing compounds () involve thiol-ether formation .

Research Findings and Implications

  • Adamantane’s Role : Adamantyl derivatives are explored in antiviral (e.g., rimantadine) and Parkinson’s disease therapies. The rigid structure may stabilize ligand-receptor interactions .
  • Fluorophenylpiperazines : 2-Fluorophenyl substitution is less common than para-substituted analogs but may offer unique selectivity profiles. For example, 2-fluorophenylpiperazines show higher affinity for 5-HT2A receptors in some studies .
  • Clinical Potential: Structural analogs like BM-15275 () with methoxyphenylpiperazines are antipsychotics, suggesting the target compound could be optimized for similar applications .

Biological Activity

1-[4-(Adamantan-1-yl)phenoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol, a compound featuring a unique combination of adamantane and piperazine moieties, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure

The compound's structure can be represented as follows:

C23H31FN2O\text{C}_{23}\text{H}_{31}\text{F}\text{N}_{2}\text{O}

This structure includes an adamantane core, a phenoxy group, and a piperazine derivative, which are known to influence its biological activity.

Research indicates that compounds with similar structural features often interact with various biological targets, including receptors and enzymes. The piperazine ring is particularly noteworthy due to its involvement in neurotransmitter modulation and potential anti-inflammatory effects.

Key Mechanisms:

  • Receptor Binding: The piperazine component may enhance binding affinity to serotonin and dopamine receptors, potentially influencing mood and cognitive functions.
  • Inhibition of Enzymes: Similar compounds have shown inhibitory effects on acetylcholinesterase, which is crucial for neurotransmitter regulation in neurological disorders .

Pharmacological Properties:

  • Antidepressant Effects: Preliminary studies suggest that derivatives of piperazine can exhibit antidepressant-like effects in animal models.
  • Neuroprotective Activity: Compounds with adamantane structures have been linked to neuroprotection, particularly in models of Alzheimer’s disease due to their ability to inhibit amyloid-beta aggregation .
  • Anticancer Potential: Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating a possible role in cancer therapy .

1. Neuroprotective Studies

A study investigated the neuroprotective effects of similar adamantane-based compounds on neuronal cells exposed to oxidative stress. The results indicated that these compounds could significantly reduce cell death and oxidative damage, suggesting a protective mechanism against neurodegenerative diseases.

2. Antidepressant Activity

In a behavioral study involving rodents, administration of piperazine derivatives led to significant reductions in depressive-like behaviors. The study highlighted the potential for these compounds to modulate serotonergic pathways effectively.

3. Anticancer Activity

In vitro assays showed that the compound exhibited selective cytotoxicity against human cancer cell lines (e.g., HCT116 colon cancer cells). The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntidepressantReduction in depressive behaviors
NeuroprotectiveDecreased oxidative stress-induced cell death
AnticancerCytotoxicity against HCT116 cells

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[4-(adamantan-1-yl)phenoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Stepwise coupling : React adamantane-substituted phenol with epichlorohydrin under basic conditions to form the epoxide intermediate, followed by nucleophilic opening with 4-(2-fluorophenyl)piperazine. Optimize temperature (60–80°C) and solvent (e.g., THF or DMF) to minimize side products .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity. Monitor purity via HPLC with UV detection at 254 nm .
    • Key Considerations : Adamantane’s steric bulk may slow reaction kinetics; excess epichlorohydrin (1.5 eq) improves epoxide formation .

Q. How is the compound structurally characterized to confirm its identity and purity?

  • Techniques :

  • NMR : Assign peaks for adamantane protons (δ 1.6–2.1 ppm, singlet), piperazine protons (δ 2.5–3.5 ppm), and fluorophenyl aromatic protons (δ 6.8–7.4 ppm) .
  • FTIR : Identify O-H stretch (3300–3500 cm⁻¹), C-F stretch (1100–1250 cm⁻¹), and adamantane C-H vibrations (2850–2950 cm⁻¹) .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry, particularly for the chiral propan-2-ol center .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational spectral data (e.g., UV-Vis, Raman) for this compound?

  • Approach :

  • Use multi-reference ab initio methods (e.g., XMCQDPT2) to model electronic transitions, as single-reference DFT (e.g., B3LYP) may fail due to charge-transfer excitations .
  • Validate simulated UV-Vis spectra against experimental data in solvents like methanol, accounting for solvent effects via the SMD model .
    • Case Study : Discrepancies in Raman intensities at 150–300 cm⁻¹ were resolved by adjusting DFT basis sets (cc-pVDZ vs. cc-pVTZ) .

Q. What strategies optimize the compound’s binding affinity to serotonin or dopamine receptors, given its structural motifs?

  • Structure-Activity Relationship (SAR) :

  • Piperazine moiety : Replace 2-fluorophenyl with 3-chlorophenyl to enhance σ-receptor affinity (see for analogous compounds).
  • Adamantane group : Modify substituents (e.g., methyl or ethyl) to alter lipophilicity and blood-brain barrier penetration .
    • Docking Studies : Use AutoDock Vina to simulate interactions with 5-HT₁A receptors; prioritize hydrogen bonds between the propan-2-ol group and Asp116 .

Q. What computational approaches best model the compound’s pharmacokinetics and toxicity profile?

  • In Silico Tools :

  • ADMET Prediction : Use SwissADME to estimate logP (~3.5) and BBB permeability (likely CNS-active) .
  • Toxicity : Apply ProTox-II to predict hepatotoxicity risk (e.g., cytochrome P450 inhibition) .
    • Validation : Compare MD simulations (GROMACS) of membrane permeability with experimental Caco-2 cell assays .

Q. What in vitro assays are most effective for evaluating the compound’s bioactivity and mechanism of action?

  • Assays :

  • Radioligand binding : Screen for affinity at D₂/D₃ dopamine receptors using [³H]spiperone .
  • Functional assays : Measure cAMP modulation in CHO cells expressing 5-HT₆ receptors .
    • Controls : Include aripiprazole or clozapine as reference compounds .

Q. How can enantiomeric resolution challenges be addressed, given the chiral propan-2-ol center?

  • Chromatography : Use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to separate enantiomers .
  • Stereochemical Impact : Test enantiomers in receptor-binding assays; the (R)-enantiomer often shows higher affinity due to spatial compatibility with receptor pockets .

Q. What experimental protocols assess the compound’s stability under varying pH and temperature conditions?

  • Stability Studies :

  • Forced degradation : Expose to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 12) at 40°C for 24 hours. Monitor degradation via LC-MS .
  • Thermal stability : Use TGA/DSC to determine decomposition onset (~200°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.